
PBT-1033
概要
説明
科学的研究の応用
PBT-1033 has a wide range of scientific research applications:
作用機序
PBT-1033は、銅および亜鉛イオンの細胞質への輸送を促進することにより、その効果を発揮します . この作用は、神経変性疾患の発症に関与するグリコーゲンシンターゼキナーゼ3βやカルシニューリンなどの主要な酵素の不活性化につながります . これらの分子標的を調節することにより、this compoundは神経毒性を軽減し、認知機能を改善するのに役立ちます .
類似の化合物:
PBT-2: 同じような金属イオンフォア活性を有する別の神経保護剤.
クリオキノール: 神経変性疾患の治療に使用される、金属キレート特性を持つ関連化合物.
デスフェリオキサミン: 神経保護効果を持つ鉄キレーター.
This compoundの独自性: this compoundは、銅および亜鉛イオンフォアとしての二重作用により際立っており、複数の分子標的を同時に調節できます . このユニークな特性により、単一の金属イオンのみを標的とする可能性のある他の類似の化合物と比較して、その治療の可能性が高まります .
生化学分析
Biochemical Properties
8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with telomerase, an enzyme crucial for maintaining telomere length in chromosomes . The compound acts as a telomerase inhibitor, targeting c-myc G-quadruplex DNA and inducing cell apoptosis via cell cycle arrest and DNA damage . Additionally, it forms complexes with metal ions, which can further modulate its biochemical properties .
Cellular Effects
The effects of 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving tumor cell lines such as Hep-G2, BEL-7404, NCI-H460, A549, and T-24, the compound exhibited cytotoxicity, leading to cell apoptosis . This cytotoxic effect is primarily due to its ability to inhibit telomerase and induce DNA damage .
Molecular Mechanism
At the molecular level, 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- exerts its effects through several mechanisms. It binds to c-myc G-quadruplex DNA, inhibiting telomerase activity . This binding leads to the stabilization of the G-quadruplex structure, preventing the elongation of telomeres and ultimately causing cell death. Additionally, the compound can form complexes with metal ions, which can further influence its molecular interactions and biochemical properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, particularly in tumor cell lines .
Dosage Effects in Animal Models
The effects of 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and influence metabolic flux . The compound’s metabolism can lead to the formation of various metabolites, which can further impact its biochemical properties and cellular effects .
Transport and Distribution
The transport and distribution of 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- plays a vital role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for example, is crucial for its interaction with DNA and inhibition of telomerase .
準備方法
合成経路と反応条件: PBT-1033の合成には、5,7-ジクロロ-8-ヒドロキシキノリンとジメチルアミンを、適切な塩基の存在下で反応させることが含まれます . 反応は通常、ジメチルスルホキシド(DMSO)などの有機溶媒中で、制御された温度条件下で行われ、高収率と純度が確保されます .
工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高容量反応器の使用と厳格な品質管理対策が含まれ、最終製品の一貫性と純度を維持します . その後、化合物は結晶化またはクロマトグラフィー技術によって精製され、所望の純度レベルが達成されます .
化学反応の分析
反応の種類: PBT-1033は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、強力な酸化剤の存在下で酸化され、キノン誘導体の生成につながる可能性があります.
一般的な試薬と条件:
形成される主要な製品:
酸化: キノン誘導体.
還元: ヒドロキノン誘導体.
置換: さまざまな置換キノリン誘導体.
4. 科学研究アプリケーション
This compoundは、幅広い科学研究アプリケーションを持っています。
類似化合物との比較
PBT-2: Another neuroprotective agent with similar metal ionophore activity.
Clioquinol: A related compound with metal chelation properties used in the treatment of neurodegenerative diseases.
Desferrioxamine: An iron chelator with neuroprotective effects.
Uniqueness of PBT-1033: this compound stands out due to its dual action as a copper and zinc ionophore, which allows it to modulate multiple molecular targets simultaneously . This unique property enhances its therapeutic potential compared to other similar compounds that may only target a single metal ion .
特性
IUPAC Name |
5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c1-16(2)6-7-3-4-8-9(13)5-10(14)12(17)11(8)15-7/h3-5,17H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPOQCQXOSEMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701029571 | |
| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
747408-78-2, 1123760-88-2 | |
| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=747408-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PBT2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0747408782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBT 2 (anti-Alzheimer agent) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1123760882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBT-1033 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05565 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PBT-1033 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7K6GJQ4O4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


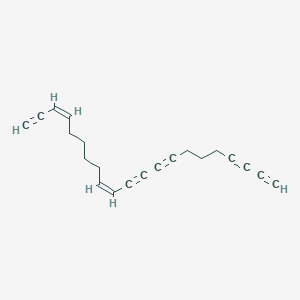
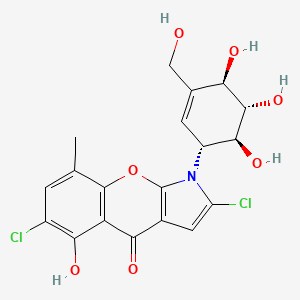
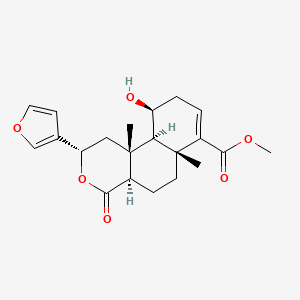
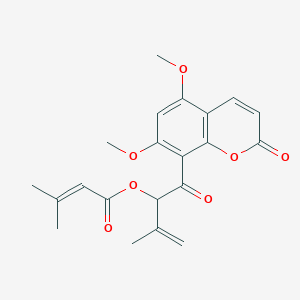
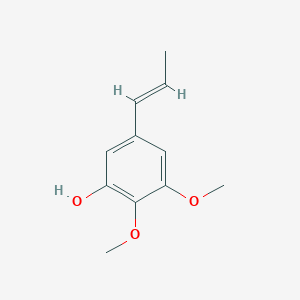
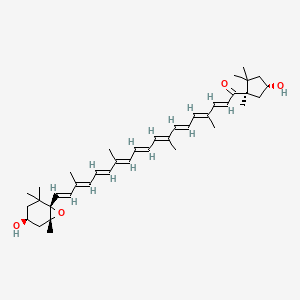
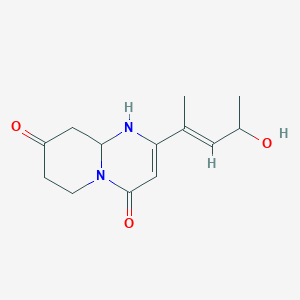
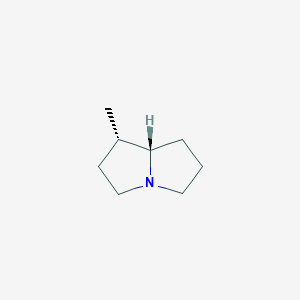
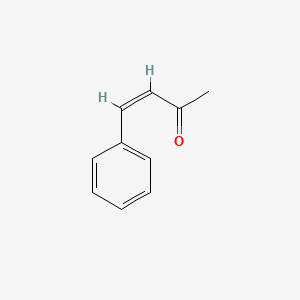
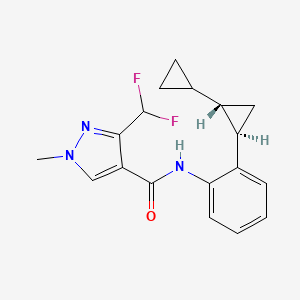
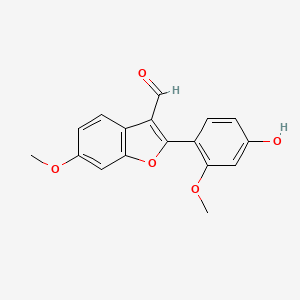
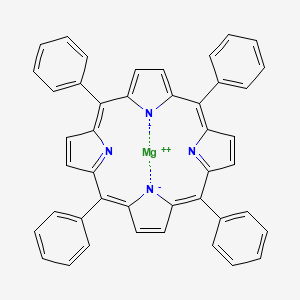
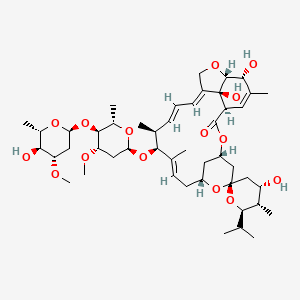
![(21E,23E,25E,33E,35E,50E,52Z)-1,7,9,17,19,27,31,37,39,41,45,47,49,55,59-pentadecahydroxy-5-[(1E,3E)-8-(5-hydroxy-2-methylsulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-8-methoxy-5-methylocta-1,3-dienyl]-44,48,50,54,56,58-hexamethyl-4,61-dioxabicyclo[55.3.1]henhexaconta-21,23,25,33,35,50,52-heptaene-3,29-dione](/img/structure/B1248663.png)
